Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate
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Overview
Description
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide and a suitable base.
Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription.
Receptor Binding: May bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a Boc protecting group, used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other organic reactions.
Uniqueness
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate is unique due to its specific quinoline core structure combined with the Boc protecting group, which provides stability and versatility in various chemical reactions.
Properties
Molecular Formula |
C18H21ClN2O5 |
---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
methyl 6-chloro-2-methoxy-8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]quinoline-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O5/c1-18(2,3)26-17(23)20-9-11-7-12(19)6-10-8-13(16(22)25-5)15(24-4)21-14(10)11/h6-8H,9H2,1-5H3,(H,20,23) |
InChI Key |
NRVWQFMQVYZSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C(=CC(=C1)Cl)C=C(C(=N2)OC)C(=O)OC |
Origin of Product |
United States |
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